N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methylidene]hydroxylamine
Description
N-[(1-Benzyl-3,5-dimethylpyrazol-4-yl)methylidene]hydroxylamine is a Schiff base derivative featuring a hydroxylamine moiety conjugated to a pyrazole ring substituted with a benzyl group at the 1-position and methyl groups at the 3- and 5-positions. Its synthesis typically involves the condensation of 1-benzyl-3,5-dimethylpyrazole-4-carbaldehyde with hydroxylamine . The benzyl and methyl substituents confer lipophilicity, which may influence solubility and crystallinity, while the pyrazole core contributes to rigidity and electronic stability.
Properties
IUPAC Name |
N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-10-13(8-14-17)11(2)16(15-10)9-12-6-4-3-5-7-12/h3-8,17H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJINSLINBVDJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methylidene]hydroxylamine typically involves the condensation of 1-benzyl-3,5-dimethylpyrazole-4-carbaldehyde with hydroxylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oximes, nitroso compounds.
Reduction: Amines, hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application, such as in drug discovery or biological research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Geometry
The crystal structure of a closely related compound, (E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine (hereafter referred to as Compound A ), provides insights into substituent-driven conformational variations . Key differences between the target compound and Compound A include:
- Substituents :
- Target compound : 1-benzyl, 3,5-dimethyl.
- Compound A : 1-phenyl, 3-methyl, 5-pyrrole.
- Dihedral Angles: In Compound A, the pyrazole ring forms dihedral angles of 42.69° (phenyl) and 51.88° (pyrrole) with substituents, indicating significant non-planarity .
Intermolecular Interactions
- Hydrogen Bonding :
- C—H···π Interactions: Compound A exhibits pairwise C—H···π interactions between pyrrole and phenyl groups, stabilizing layered packing .
Physicochemical and Functional Implications
- Solubility and Lipophilicity :
- The benzyl group in the target compound increases lipophilicity relative to Compound A ’s phenyl and polar pyrrole substituents. This may reduce aqueous solubility but improve membrane permeability in biological applications.
Data Table: Structural and Interaction Comparison
Research Findings and Limitations
- Crystallographic Techniques: Structural data for such compounds are often resolved using SHELX programs, which are robust for small-molecule refinement .
- Functional Insights : The benzyl group’s steric bulk may reduce crystallographic symmetry compared to Compound A , while methyl groups could enhance thermal stability.
Biological Activity
N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methylidene]hydroxylamine is a compound that belongs to the class of pyrazole derivatives, which have garnered significant interest due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is . The structure includes a hydroxylamine functional group attached to a pyrazole ring, which is known for its ability to interact with various biological targets.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:
- Anticancer Activity : Certain pyrazole derivatives have shown promising antiproliferative effects against various cancer cell lines. For instance, studies on related compounds such as N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated submicromolar antiproliferative activity in MIA PaCa-2 pancreatic cancer cells. These compounds were found to inhibit mTORC1 signaling and modulate autophagy, suggesting a potential mechanism for their anticancer effects .
- Antimicrobial Properties : Pyrazole derivatives have also been reported to possess antimicrobial activities. Some synthesized pyrazole carboxamides exhibited notable antifungal activity against various pathogens . This suggests that this compound may also possess similar properties.
The mechanisms underlying the biological activities of pyrazole derivatives can vary significantly:
- Inhibition of Key Enzymes : Many pyrazole derivatives act as inhibitors of critical enzymes involved in cancer progression and microbial resistance. For example, compounds targeting the mTOR pathway can disrupt cellular growth and proliferation .
- Modulation of Autophagy : The ability to modulate autophagy presents a novel mechanism for anticancer activity. Compounds that interfere with mTORC1 reactivation can lead to accumulation of autophagic markers like LC3-II, indicating disrupted autophagic flux .
- Antioxidant Activity : Some studies suggest that pyrazole derivatives may also exhibit antioxidant properties, which can contribute to their overall therapeutic efficacy .
Case Study 1: Antiproliferative Effects
A study investigating the effects of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides on pancreatic cancer cells revealed that these compounds significantly reduced cell viability and induced autophagy. The results indicated that these compounds could serve as potential leads for developing new anticancer agents.
Case Study 2: Antifungal Activity
Research on various pyrazole carboxamides indicated their effectiveness against several fungal strains. For instance, specific derivatives demonstrated significant inhibition of fungal growth in vitro, highlighting their potential application in treating fungal infections .
Data Tables
| Biological Activity | Compound | Effect | Target |
|---|---|---|---|
| Antiproliferative | N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide | Submicromolar inhibition | MIA PaCa-2 cells |
| Antifungal | Pyrazole carboxamides | Significant growth inhibition | Various fungal strains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
